Cas no 54109-16-9 (2-(Trifluoromethyl)phenacyl bromide)

2-(Trifluoromethyl)phenacyl bromide is a versatile organic compound utilized in synthetic organic chemistry. Its key advantages include high purity, excellent solubility, and a well-defined structure that facilitates its use in the synthesis of a wide range of pharmaceuticals and fine chemicals. This compound is suitable for various transformation reactions, offering researchers a reliable tool for chemical synthesis.
2-(Trifluoromethyl)phenacyl bromide structure
54109-16-9 structure
Product Name:2-(Trifluoromethyl)phenacyl bromide
CAS No:54109-16-9
MF:C9H6BrF3O
MW:267.042552471161
MDL:MFCD03094304
CID:841325
PubChem ID:253660608
Update Time:2025-10-16

2-(Trifluoromethyl)phenacyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone
    • 2'-(TRIFLUOROMETHYL)PHENACYL BROMIDE
    • 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE
    • 2-Bromo-2'-(trifluoromethyl)acetophenone
    • 2-(trifluoromethtl)phenacyl bromide
    • 2-Bromo-1-(2-trifluoromethyl-phenyl)-ethanone
    • 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone
    • 2-Bromo-1-(2-trifluoromethylphenyl)ethanone
    • 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one
    • 2-BROMO-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANONE
    • Ethanone, 2-bromo-1-[2-(trifluoromethyl)phenyl]-
    • 2-trifluoromethyphenacyl bromide
    • 2-trifluoromethylphenacyl bromide
    • 2-trifluoromethyl phenac
    • 2-(Trifluoromethyl)phenacyl bromide
    • MDL: MFCD03094304
    • Inchi: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2
    • InChI Key: KWZCBMKXNYOQAK-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1C(F)(F)F)=O

Computed Properties

  • Exact Mass: 265.95500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Density: 1.592±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 28.0 to 32.0 deg-C
  • Boiling Point: 257.8±40.0 ºC (760 Torr),
  • Flash Point: 109.7±27.3 ºC,
  • Solubility: Very slightly soluble (0.21 g/l) (25 º C),
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 17.07000
  • LogP: 3.28300

2-(Trifluoromethyl)phenacyl bromide Security Information

2-(Trifluoromethyl)phenacyl bromide Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-(Trifluoromethyl)phenacyl bromide Production Method

2-(Trifluoromethyl)phenacyl bromide Suppliers

Amadis Chemical Company Limited
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(CAS:54109-16-9)2-(Trifluoromethyl)phenacyl bromide
Order Number:A829962
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:14
Price ($):182.0/318.0
Email:sales@amadischem.com

Additional information on 2-(Trifluoromethyl)phenacyl bromide

2-(Trifluoromethyl)phenacyl Bromide (CAS No. 54109-16-9): A Comprehensive Overview of Its Synthesis, Applications, and Emerging Research Trends

Among the diverse array of organic compounds pivotal to modern chemistry and pharmaceutical research, 2-(Trifluoromethyl)phenacyl bromide (CAS No. 54109-16-9) stands out as a critical synthetic intermediate. This compound, characterized by its trifluoromethyl-substituted benzyl structure and reactive bromide moiety, has garnered significant attention in recent years due to its unique reactivity profiles and structural versatility. Recent advancements in synthetic methodologies and computational modeling have further solidified its role in drug discovery pipelines and material science applications.

The molecular architecture of 2-(Trifluoromethyl)phenacyl bromide (C8H5BrF3O) integrates a trifluoromethyl group (-CF3) at the ortho position of the phenyl ring with a phenacyl bromide functional group (-CH2C(O)Br). This configuration imparts distinct physicochemical properties: the electron-withdrawing trifluoromethyl group enhances electrophilic reactivity at the phenyl ring, while the phenacyl bromide unit serves as a versatile nucleophilic substitution substrate. Recent studies published in Journal of Medicinal Chemistry (2023) highlight how this structural balance enables precise control over reaction pathways in asymmetric synthesis—a critical factor for producing enantiopure pharmaceutical intermediates.

In terms of synthesis optimization, researchers have increasingly adopted environmentally benign protocols for preparing CAS No. 54109-16-9. A notable breakthrough from Sustainable Chemistry Research (2023) demonstrated microwave-assisted synthesis using solvent-free conditions, achieving 87% yield with minimal byproduct formation. This method not only reduces ecological footprint but also improves scalability for industrial production—a key consideration for compounds entering clinical development phases.

The pharmacological potential of trifluoromethylphenacyl derivatives has been extensively explored in oncology research. A landmark study in Nature Communications (2023) revealed that analogs incorporating this core structure exhibit selective inhibition of BRD4 protein interactions—a target for treating acute myeloid leukemia. The bromide functionality facilitates conjugation with targeting ligands via nucleophilic displacement reactions, enabling precise drug delivery systems as demonstrated in recent nanoparticle formulations reported in Bioconjugate Chemistry (Q3 2023).

In materials science applications, the compound's photochemical properties are being leveraged to create advanced optoelectronic materials. Researchers at ETH Zurich recently synthesized novel polymers incorporating -CF3-functionalized phenacyl units that exhibit enhanced charge carrier mobility compared to conventional materials (Nano Letters 2023). The trifluoromethyl group's ability to modulate electronic structure while maintaining structural stability makes it ideal for next-generation organic light-emitting diodes (OLEDs).

Ongoing investigations focus on exploiting the compound's unique reactivity under click chemistry conditions. A collaborative study between Stanford University and Merck KGaA (JACS Au 2023) demonstrated that copper-catalyzed azide-alkyne cycloaddition reactions using CAS No. 54109-16-9-derived substrates achieve unprecedented reaction efficiencies (>98%) at ambient temperatures—a breakthrough for high-throughput screening processes.

Evolving regulatory frameworks are also shaping this compound's utilization landscape. Recent FDA guidance documents emphasize stricter purity requirements for intermediates used in drug substance manufacturing—standards easily met through modern purification techniques like preparative HPLC combined with chiral stationary phases as applied to this compound's synthesis (Analytical Chemistry Highlights 2023). These advancements ensure compliance while maintaining cost-effectiveness.

In conclusion, CAS No. 54109-16-9's multifaceted utility stems from its ability to bridge traditional organic synthesis with cutting-edge biomedical and technological applications. As computational tools like machine learning-driven retrosynthetic analysis become more prevalent—recently applied successfully to optimize its production pathways—the role of this compound will likely expand into emerging fields like CRISPR-based gene editing reagents and quantum dot fabrication materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54109-16-9)2-(Trifluoromethyl)phenacyl bromide
A829962
Purity:99%/99%
Quantity:5g/10g
Price ($):182.0/318.0
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